Product packaging for 7-Chloro-1-phenylheptan-3-one(Cat. No.:CAS No. 918648-48-3)

7-Chloro-1-phenylheptan-3-one

Cat. No.: B12623349
CAS No.: 918648-48-3
M. Wt: 224.72 g/mol
InChI Key: CBXIDGXFSOJGBW-UHFFFAOYSA-N
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Description

Overview of Structural Features and Their Chemical Significance

The primary structural features include:

A Ketone Carbonyl Group: Situated at position 3, the ketone is a highly reactive functional group. It can readily undergo nucleophilic addition, reduction to a secondary alcohol, or serve as a handle for forming carbon-carbon bonds through reactions at the adjacent α-carbons.

A Terminal Chloroalkyl Chain: The presence of a chlorine atom at the terminus of the heptane (B126788) chain (position 7) is of significant synthetic importance. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups (e.g., azides, amines, cyanides, thiols). This makes the compound a bifunctional reagent, capable of undergoing distinct chemical transformations at two different sites—the ketone and the chloro group.

Chloro-substituted ketones, in general, are recognized as versatile building blocks in the synthesis of compounds targeted for drug discovery. mdpi.com The specific arrangement in 7-Chloro-1-phenylheptan-3-one, with a four-carbon spacer between the ketone and the chlorine atom, provides flexibility for creating a range of long-chain derivatives and heterocyclic structures.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 918648-48-3 chemspider.commolbase.com
Molecular Formula C₁₃H₁₇ClO chemspider.commolbase.com
Molecular Weight 224.73 g/mol molbase.com

| IUPAC Name | this compound chemspider.com |

Historical Context of Related Heptanone Derivatives in Chemical Science

Heptanone derivatives form a broad class of compounds that have long been of interest in chemical science, appearing both in nature and as targets of synthetic chemistry. One of the simplest and most well-known is 2-heptanone, a naturally occurring compound found in foods like blue cheese, where it contributes to the characteristic odor. wikipedia.org It also functions as an alarm pheromone in honey bees and rodents. wikipedia.orgnih.gov

The synthesis of substituted heptanones has been an area of continuous development. Early and ongoing research has focused on methods for their preparation, including the stereoselective synthesis of chiral derivatives. acs.org The development of methods like the SAMP-/RAMP-hydrazone method has enabled the asymmetric synthesis of substituted ketones, which are valuable in creating complex natural products. orgsyn.org

A significant subgroup of heptanone derivatives is the diarylheptanoids, which are phytochemicals found in various plants. researchgate.net These compounds, characterized by a C6-C7-C6 skeleton, have been the subject of extensive research due to their diverse biological activities. researchgate.netontosight.ai The synthesis of these and other complex heptanone derivatives often relies on foundational organic reactions such as aldol (B89426) condensations and Grignard reactions to construct the carbon skeleton. researchgate.net The study of these related compounds has provided a rich chemical context and a toolbox of synthetic methods that can be applied to molecules like this compound.

Rationale for Contemporary Research on this compound

Contemporary research interest in this compound and related ω-chloroalkyl aryl ketones is largely driven by their utility as synthetic intermediates. mdpi.com The development of efficient and straightforward methods for synthesizing these distally chlorinated ketones is a key research focus, as they are not always readily accessible. mdpi.com

One modern approach involves the oxidative C-C bond cleavage of tert-cycloalkanols, which provides a direct route to ω-chloroalkyl aryl ketones. mdpi.com This type of research is valuable because it offers a metal-free and mild reaction pathway to these important building blocks. mdpi.com

The primary rationale for synthesizing compounds like this compound is their potential for elaboration into more complex molecular structures. The terminal chloro group is a key functional handle for this purpose. It can be used in intramolecular cyclization reactions to form large-ring heterocyclic compounds or in intermolecular reactions to connect with other molecular fragments. For instance, the chloroalkyl ketone moiety is a precursor for synthesizing various heterocyclic systems, which are core structures in many pharmaceutically active compounds. Therefore, the contemporary focus is on leveraging the dual reactivity of this compound as a strategic component in multistep synthetic sequences aimed at novel and potentially useful target molecules.

Table 2: Comparison of Related Chloro-Substituted Phenylheptanones

Compound Name CAS Number Molecular Formula Key Structural Difference from this compound
7-Chloro-1-phenylheptan-1-one 17734-41-7 chemicalbook.com C₁₃H₁₇ClO Ketone at position 1 instead of 3. mdpi.com
7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one 898783-60-3 C₁₄H₁₆ClF₃O Ketone at position 1; trifluoromethyl substituent on the phenyl ring.
7-Chloro-1-[2-(trifluoromethyl)phenyl]heptan-1-one 898783-68-1 alfa-chemistry.com C₁₄H₁₆ClF₃O Ketone at position 1; ortho-trifluoromethyl substituent on the phenyl ring. alfa-chemistry.com

| 3-Heptanone, 7-chloro- | 31849-01-1 lookchem.com | C₇H₁₃ClO | Lacks the phenyl group at position 1. lookchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO B12623349 7-Chloro-1-phenylheptan-3-one CAS No. 918648-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918648-48-3

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

7-chloro-1-phenylheptan-3-one

InChI

InChI=1S/C13H17ClO/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

CBXIDGXFSOJGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCCCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1 Phenylheptan 3 One

Established and Emerging Synthetic Routes for 7-Chloro-1-phenylheptan-3-one and its Analogues

The construction of the this compound backbone can be achieved through various synthetic strategies. These methods primarily focus on the formation of the carbon skeleton and the introduction of the key functional groups.

Carbon-Carbon Bond Formation Strategies in Ketone Synthesis

The formation of the carbon-carbon bonds in the heptanone chain is a critical step in the synthesis of this compound. Several classical and modern methods for ketone synthesis are applicable here. One common approach involves the acylation of an organometallic reagent. For instance, the reaction of an appropriate organocadmium or organocuprate reagent with an acyl chloride can yield the desired ketone.

Another powerful strategy is the Friedel-Crafts acylation, although this is more suitable for aromatic ketones. For aliphatic ketones like this compound, alternative methods such as the coupling of carboxylic acids or their derivatives with organometallic reagents are often employed. The Weinreb ketone synthesis, which involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, is a highly effective method that prevents the common side reaction of over-addition to form a tertiary alcohol.

Modern advancements in carbon-carbon bond formation include transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. scholaris.ca For example, a palladium-catalyzed coupling of an acid chloride with an organozinc reagent (Negishi coupling) or an organoboron reagent (Suzuki coupling) in the presence of carbon monoxide can be utilized to construct the ketone functionality.

A general retrosynthetic analysis for this compound would involve disconnecting the molecule at the C3-C4 bond, suggesting a synthesis from a phenyl-containing fragment and a chloro-containing fragment.

Table 1: Comparison of Selected C-C Bond Formation Strategies for Ketone Synthesis

MethodReagentsAdvantagesDisadvantages
Grignard Reagent + Aldehyde followed by OxidationR-MgX, Aldehyde, Oxidizing agent (e.g., PCC, PDC)Readily available starting materials.Two-step process, potential for over-addition.
Organocuprate + Acid ChlorideR₂CuLi, R'COClHigh yielding, good for less reactive organometallics.Stoichiometric use of copper.
Weinreb Ketone SynthesisOrganometallic reagent, Weinreb amidePrevents over-addition, high yields.Requires preparation of the Weinreb amide.
Suzuki/Negishi CouplingOrganoboron/Organozinc, Acid chloride, Palladium catalystHigh functional group tolerance, mild conditions.Catalyst cost, potential for side reactions.

Halogenation and Functional Group Introduction in Aliphatic Chains

The introduction of the chlorine atom at the 7-position of the heptan-3-one chain is a key functionalization step. This can be achieved through various halogenation methods. If the synthesis starts with a precursor containing a hydroxyl group at the 7-position, standard conversion methods such as treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can be employed to introduce the chlorine atom.

Alternatively, if the synthesis involves building the chain from smaller chlorinated synthons, the chlorine atom is carried through the synthetic sequence. For instance, starting with a chloro-containing Grignard reagent could be a viable strategy.

The α-halogenation of ketones, which occurs at the carbon atom adjacent to the carbonyl group, is a well-established reaction. wikipedia.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com This reaction can proceed under either acidic or basic conditions. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in the substitution of a single α-hydrogen. libretexts.org In basic media, the reaction involves an enolate and can lead to polyhalogenation. For this compound, the chlorine is at the γ-position relative to the likely enolizable α-protons, so direct α-halogenation is not the route to this specific product, but it is a relevant reaction for its analogues.

Radical-Based Alkyl-Alkyl Cross-Coupling in β-Chloro Ketone Synthesis

Radical-based methods have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing β-chloro ketones, radical-radical cross-coupling reactions offer a unique approach. These reactions often involve the generation of two different radical species that then combine to form the desired product. The selective cross-coupling of two distinct transient radicals can be challenging. thieme-connect.de

One potential strategy could involve the generation of an acyl radical or a synthetic equivalent, which then couples with an alkyl radical bearing a chlorine atom. N-heterocyclic carbene (NHC) catalysis can facilitate the generation of acyl radicals from aldehydes, which can then participate in cross-coupling reactions. researchgate.net Transition metals can also play a role in converting transient radicals into more persistent or longer-lived species, thereby enabling selective cross-coupling. thieme-connect.de While not a widely established method for the synthesis of this specific compound, the principles of radical chemistry suggest its feasibility.

Palladium/Light-Induced Carbonylative Cross-Coupling Approaches

Palladium-catalyzed carbonylative cross-coupling reactions represent a state-of-the-art method for the synthesis of ketones. acs.orgrsc.orgmdpi.comrsc.orgdntb.gov.ua These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent and carbon monoxide. The use of light can often promote these reactions, allowing for milder reaction conditions. acs.orgnih.gov

A plausible synthetic route to this compound using this methodology could involve the palladium-catalyzed carbonylative coupling of an aryl halide (e.g., bromobenzene) with a suitable chloro-containing alkyl partner in the presence of carbon monoxide. The catalytic cycle generally involves the oxidative addition of the organic halide to a palladium(0) complex, followed by CO insertion, transmetalation with the organometallic reagent, and reductive elimination to afford the ketone and regenerate the catalyst. acs.org

Table 2: Key Parameters in Palladium-Catalyzed Carbonylative Cross-Coupling

ParameterDescription
Palladium CatalystTypically a Pd(0) or Pd(II) precursor with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
Carbon Monoxide SourceCan be CO gas or a CO-releasing molecule.
Organic HalideAryl or alkyl halide/triflate.
Coupling PartnerOrganoboron, organozinc, or organotin reagents.
Light SourceCan be used to promote radical pathways or facilitate catalyst turnover.

Stereoselective Synthesis Approaches for Related Diarylheptanoids

While this compound is not a diarylheptanoid, the synthetic strategies developed for the stereoselective synthesis of diarylheptanoids can be adapted for the synthesis of chiral analogues of this compound. nih.govmdpi.comacs.orguni-regensburg.deresearchgate.net Diarylheptanoids are a class of natural products that often possess multiple stereocenters. nih.govmdpi.com

Methods such as asymmetric aldol (B89426) reactions, Sharpless asymmetric epoxidation, and Evans asymmetric alkylation can be employed to introduce chirality into the heptanoid backbone. For example, a chiral auxiliary could be used to direct the stereoselective alkylation of a precursor to set a specific stereocenter. Subsequent transformations would then lead to the desired chiral analogue of this compound. These approaches are crucial for the synthesis of enantiomerically pure compounds, which is often necessary for biological studies.

Comprehensive Analysis of Organic Reactions of this compound

The reactivity of this compound is dictated by its two main functional groups: the ketone and the alkyl chloride. These groups can react independently or in concert to afford a wide range of products.

The ketone functionality can undergo a variety of classical carbonyl reactions. These include:

Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds to form tertiary alcohols.

Reduction: Reduction to the corresponding secondary alcohol using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Enolate Formation: The protons on the carbon atoms alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at these positions.

The alkyl chloride functionality is susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The primary nature of the carbon bearing the chlorine atom favors Sₙ2 reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides, leading to the displacement of the chloride ion.

The presence of both functional groups allows for intramolecular reactions. For example, under appropriate basic conditions, an enolate could be formed at the C4 position, which could then undergo an intramolecular Sₙ2 reaction with the C7-Cl bond to form a cyclobutane ring.

Furthermore, β-chloro ketones are known to be versatile synthetic intermediates. google.comresearchgate.netacs.orgresearchgate.net They can undergo elimination reactions to form α,β-unsaturated ketones, or they can be used in various coupling reactions.

Table 3: Potential Reactions of this compound

Reaction TypeReagent(s)Product Type
Nucleophilic Addition to CarbonylR-MgX, H₃O⁺Tertiary Alcohol
Carbonyl ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Wittig ReactionPh₃P=CHR'Alkene
α-AlkylationLDA, R'-Xα-Substituted Ketone
Nucleophilic Substitution of ChlorideNu⁻ (e.g., CN⁻, RO⁻, R₂NH)Substituted Heptanone
EliminationStrong, non-nucleophilic baseUnsaturated Ketone
Intramolecular CyclizationBaseCyclobutane derivative

Oxidation Reactions and Products

The ketone functional group in this compound is susceptible to oxidation, most notably through reactions like the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the neighboring groups dictates the regioselectivity of the oxygen insertion. In the case of this compound, the ethyl-phenyl group has a lower migratory aptitude than the chlorobutyl group.

The mechanism involves the nucleophilic attack of a peroxy acid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the alkyl groups and the subsequent elimination of a carboxylate anion to yield the final ester product.

Table 1: Potential Baeyer-Villiger Oxidation Products

Oxidizing Agent Potential Product Name
Peroxyacetic acid 4-chlorobutyl 2-phenylacetate

Another relevant oxidation is the Dakin oxidation, though it is typically applied to ortho- or para-hydroxylated phenyl ketones. wiley-vch.de If the phenyl group of this compound were hydroxylated in the para position, treatment with alkaline hydrogen peroxide would lead to the formation of a phenol and a carboxylic acid. wiley-vch.de

Reduction Reactions and Resulting Alcohol Derivatives

The ketone functionality can be readily reduced to a secondary alcohol, yielding 7-chloro-1-phenylheptan-3-ol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

Table 2: Common Reducing Agents and Their Application

Reducing Agent Description Resulting Product
Sodium borohydride (NaBH₄) A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It effectively reduces ketones and aldehydes. 7-chloro-1-phenylheptan-3-ol
Lithium aluminum hydride (LiAlH₄) A powerful and less selective reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. It reduces ketones as well as esters, carboxylic acids, and amides. 7-chloro-1-phenylheptan-3-ol

The resulting secondary alcohol, 7-chloro-1-phenylheptan-3-ol, is a chiral molecule, and the use of stereoselective reducing agents could potentially afford enantiomerically enriched products.

Nucleophilic Substitution Reactions of the Chloro Group

The primary alkyl chloride at the 7-position is an excellent site for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the introduction of a wide array of functional groups at the terminus of the alkyl chain.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org Given that this is a primary chloride, the reaction is generally efficient and not prone to competing elimination reactions.

Table 3: Nucleophilic Substitution Products

Nucleophile Reagent Example Product Name
Hydroxide Sodium hydroxide (NaOH) 7-hydroxy-1-phenylheptan-3-one
Cyanide Sodium cyanide (NaCN) 7-cyano-1-phenylheptan-3-one
Azide Sodium azide (NaN₃) 7-azido-1-phenylheptan-3-one
Iodide Sodium iodide (NaI) in acetone 7-iodo-1-phenylheptan-3-one

Reactivity of the Ketone Functionality

Beyond reduction, the ketone group is a hub of reactivity. It can undergo nucleophilic addition reactions with a variety of carbon and heteroatom nucleophiles. The carbonyl carbon is electrophilic and susceptible to attack.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the ketone results in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene, replacing the C=O bond with a C=C double bond.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines. These reactions are typically acid-catalyzed and involve the elimination of water.

Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. This reaction is often used as a protecting group strategy for the ketone functionality.

Rearrangement Reactions and Mechanistic Pathways

Under acidic conditions, this compound could potentially undergo rearrangement reactions. msu.edu Acid-catalyzed rearrangements often proceed through carbocation intermediates. msu.edu

One possible pathway could involve the protonation of the ketone's carbonyl oxygen, followed by a 1,2-hydride or 1,2-alkyl shift. However, the stability of the resulting carbocation would be a determining factor. Another possibility involves the loss of the chloride ion to form a primary carbocation, which would be highly unstable and likely rearrange immediately via a hydride shift to form a more stable secondary carbocation.

Complex rearrangements, such as the Pinacol rearrangement, typically involve 1,2-diols. wiley-vch.de However, related cationic rearrangements can occur in other systems. For instance, if the molecule were to form a carbocation, a Wagner-Meerwein shift could occur, leading to a skeletal rearrangement. beilstein-journals.org The driving force for such rearrangements is the formation of a more stable carbocationic intermediate. beilstein-journals.org

Rhodium-Catalyzed Coupling Reactions Involving Phenylheptanones

Modern catalytic methods offer powerful tools for C-C and C-heteroatom bond formation. Rhodium-catalyzed reactions, in particular, have been extensively used for C-H activation and cross-coupling reactions. nih.gov

While specific examples involving this compound are not prominent in the literature, the phenyl group of the molecule could potentially participate in directed C-H activation/functionalization reactions. The ketone's oxygen atom could act as a directing group, facilitating the ortho-C-H activation of the phenyl ring by a rhodium catalyst. This activated intermediate could then couple with various partners like alkenes or alkynes, leading to the formation of more complex, annulated structures. nih.gov Such reactions often require an oxidant to regenerate the active catalyst. nih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net

For this compound, two primary disconnections are evident:

C3-C4 Bond Disconnection (Ketone Formation): A disconnection adjacent to the carbonyl group suggests a synthesis involving the acylation of an organometallic reagent or a Friedel-Crafts-type reaction. One logical approach is the reaction of a phenylacetyl derivative with a suitable four-carbon synthon. This leads back to phenylacetic acid and a 4-chlorobutyryl synthon.

Forward Synthesis: Phenylacetic acid could be converted to phenylacetyl chloride, which could then react with an organocadmium or organocuprate reagent derived from 1-bromo-4-chlorobutane. Alternatively, a Friedel-Crafts acylation of benzene (B151609) with 5-chloro-valeryl chloride could be envisioned, followed by reduction of the resulting ketone at the benzylic position.

C-Cl Bond Disconnection (Functional Group Interconversion): This disconnection treats the chloro group as being derived from an alcohol. This suggests that 7-hydroxy-1-phenylheptan-3-one could be a precursor, which could then be chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The precursor alcohol could be synthesized by breaking the C3-C4 bond as described above, starting from a protected 4-bromobutanol.

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis provides a logical and feasible route to the target molecule from simple and readily available precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule. The spectrum of 7-Chloro-1-phenylheptan-3-one is predicted to show distinct signals for each unique proton environment. The protons on the carbon atoms adjacent to the electron-withdrawing carbonyl group (the α-carbons) are expected to be deshielded and appear at a lower field (higher ppm value) than typical alkyl protons. wikipedia.orglibretexts.org Similarly, the protons on the carbon atom bonded to the electronegative chlorine atom will also be shifted downfield.

The expected chemical shifts and splitting patterns are detailed in the table below. Splitting of signals into doublets, triplets, or multiplets is caused by the influence of neighboring protons and provides crucial information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
Phenyl (C₆H₅)7.15 - 7.30Multiplet
H-1 (CH₂)2.90Triplet
H-2 (CH₂)2.75Triplet
H-4 (CH₂)2.60Triplet
H-5 (CH₂)1.85Multiplet
H-6 (CH₂)2.05Multiplet
H-7 (CH₂)3.55Triplet

Carbon-13 NMR provides information on the carbon skeleton of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a single peak. The carbon atom of the carbonyl group is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-215 ppm. libretexts.org The carbons of the phenyl group will appear in the aromatic region (around 120-140 ppm), while the carbon atom attached to the chlorine will be found further downfield than a typical alkyl carbon due to the halogen's electronegativity.

Interactive Data Table: Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)210.0
Phenyl (C₆H₅)126.0 - 141.0
C-145.0
C-229.8
C-442.0
C-526.5
C-631.5
C-744.8

While ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques would be employed for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the protons on C-1 and C-2, and between those on C-4, C-5, C-6, and C-7, confirming the heptan-3-one backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that has protons bonded to it.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for determining the purity of a this compound sample and confirming its identity.

In the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), to form a molecular ion (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic pattern for the molecular ion: a peak for the molecule with ³⁵Cl and another peak (the M+2 peak) that is two mass units higher and about one-third the intensity.

The molecular ion is often unstable and undergoes fragmentation. nih.gov Common fragmentation patterns for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Another potential fragmentation is the McLafferty rearrangement, which can occur in ketones with a sufficiently long alkyl chain.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValuePredicted Identity of FragmentFragmentation Pathway
224/226[C₁₃H₁₇ClO]⁺ (Molecular Ion)Ionization
120[C₈H₈O]⁺α-cleavage (loss of chlorobutyl radical)
105[C₇H₅O]⁺α-cleavage (loss of chlorobutyl radical followed by loss of CH₃)
91[C₇H₇]⁺Cleavage of the ethyl-phenyl bond

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. This method is particularly useful for analyzing complex mixtures, as it can separate components before they enter the mass spectrometer.

Unlike GC-MS, LC-MS is suitable for analyzing compounds that are non-volatile or thermally unstable. For a compound like this compound, LC-MS would provide molecular weight information with high sensitivity. Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used, which are "softer" ionization methods that often result in less fragmentation and a more prominent molecular ion peak, simplifying spectral interpretation. This makes LC-MS an excellent tool for detecting and quantifying the compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. For this compound, with a nominal mass of 224 g/mol , HRMS provides an exact mass measurement with high accuracy, typically within a few parts per million (ppm).

The expected monoisotopic mass of this compound (C₁₃H₁₇ClO) can be calculated with high precision. This exact mass is a critical piece of data for confirming the molecular formula of a synthesized compound.

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aliphatic ketones include α-cleavage and the McLafferty rearrangement. libretexts.orglibretexts.orglibretexts.orgtaylorfrancis.commiamioh.eduquizlet.comwhitman.edu The fragmentation of this compound is anticipated to yield characteristic ions resulting from the cleavage of bonds adjacent to the carbonyl group and rearrangements involving the alkyl chain.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular Formula C₁₃H₁₇ClO
Calculated Exact Mass 224.0968
Major Fragment Ions (m/z) 120, 105, 91, 77
Fragmentation Pathways α-cleavage, McLafferty rearrangement

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. mt.comksu.edu.sa

In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch in a saturated aliphatic ketone is expected around 1715 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The presence of the phenyl group and the chloroalkane chain will also give rise to distinct vibrational modes. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, will also show a characteristic band for the C=O stretch. Aromatic C-H stretching and ring breathing modes of the phenyl group are also expected to be prominent in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch 3100-30003100-3000Medium
Aliphatic C-H Stretch 3000-28503000-2850Strong
C=O Stretch ~1715~1715Strong
Aromatic C=C Stretch 1600-14501600-1450Medium-Strong
CH₂ Bend ~1465~1465Medium
C-Cl Stretch 800-600800-600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl ketone chromophore. Two primary electronic transitions are anticipated: a weaker n → π* transition and a stronger π → π* transition. studyraid.comresearchgate.netacs.orgphotochemcad.comacs.org

The n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is expected to appear as a weak absorption band at longer wavelengths. The π → π* transition, arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the phenyl ring and the carbonyl group, will be observed as a strong absorption band at shorter wavelengths. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

TransitionPredicted λₘₐₓ (nm)Predicted Molar Absorptivity (ε)
n → π ~320Low
π → π ~245High

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org While obtaining suitable crystals of this compound itself may be challenging, the preparation of a crystalline derivative can facilitate structural analysis.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); β (°)
Key Bond Lengths (Å) C=O, C-Cl, C-C, C-H
**Key Bond Angles (°) **O=C-C, Cl-C-C, C-C-C
Torsion Angles (°) Describing the conformation of the alkyl chain

Computational and Theoretical Studies on 7 Chloro 1 Phenylheptan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 7-Chloro-1-phenylheptan-3-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are utilized to determine its most stable three-dimensional conformation (geometry optimization). mdpi.com This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. niscpr.res.in The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules. researchgate.net

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the energies and shapes of molecular orbitals, which are fundamental to understanding the compound's chemical behavior and spectroscopic properties. nanobioletters.comnih.gov

HOMO-LUMO Analysis and Chemical Reactivity Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity and potential for interaction. mdpi.com

Below is an interactive table showcasing hypothetical quantum chemical parameters for this compound, calculated using DFT.

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.189
Electrophilicity Index (ω)2.79

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms would exhibit a more positive potential (blue).

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These studies are crucial in drug discovery and for understanding biological processes at a molecular level.

Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. mdpi.com A lower binding energy generally indicates a more stable complex and a higher affinity. These predictions are valuable for screening potential drug candidates and for understanding the mechanism of action of a compound. nih.gov

Theoretical Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a key identifier and provides a wealth of information about its structure and electronic environment. Computational methods, particularly those based on quantum mechanics, can predict these spectroscopic parameters with a useful degree of accuracy.

Theoretical infrared (IR) spectra can be calculated using methods like Density Functional Theory (DFT). These calculations determine the vibrational frequencies of the bonds within the molecule. For this compound, key vibrational modes would include the stretching of the carbonyl (C=O) group, the C-Cl bond, and various C-H and C-C bonds within the phenyl and heptan-one structures.

Saturated aliphatic ketones typically exhibit a strong carbonyl (C=O) stretching absorption band in the region of 1715 cm⁻¹ in their infrared spectra. libretexts.org The presence of a phenyl group in conjugation with the carbonyl group generally lowers this absorption frequency by about 25-30 cm⁻¹. pressbooks.pub However, in this compound, the phenyl group is not in conjugation with the ketone at the 3-position. Therefore, the C=O stretch is expected to be in the typical range for an aliphatic ketone. The C-Cl stretching vibration is expected in the fingerprint region of the spectrum.

Table 1: Predicted Key IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ketone)Stretching~1715
C-ClStretching785-540
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850

Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations can provide valuable insights into the ¹H and ¹³C NMR spectra of this compound.

For ¹³C NMR, the carbonyl carbon of a ketone typically appears in the downfield region of the spectrum, generally between 190 and 215 ppm. libretexts.org The carbons of the phenyl group would have characteristic shifts in the aromatic region (approximately 125-150 ppm). The carbon bearing the chlorine atom would also have a distinct chemical shift.

In the ¹H NMR spectrum, protons adjacent to the carbonyl group (at the C2 and C4 positions) would be deshielded and appear at a chemical shift of around 2.0-2.5 ppm. oregonstate.edu The aromatic protons of the phenyl group would be found in the typical aromatic region (around 7-9 ppm). oregonstate.edu The protons on the carbon attached to the chlorine atom would also be expected to be deshielded.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Nuclei in this compound

AtomPredicted Chemical Shift (ppm)
¹³C (C=O)~200-215
¹³C (Aromatic)~125-150
¹³C (C-Cl)~40-60
¹H (alpha to C=O)~2.0-2.5
¹H (Aromatic)~7.0-9.0
¹H (alpha to Cl)~3.5-4.0

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure with changes in biological effect. nih.gov

For a compound like this compound, a QSAR study would typically involve a series of related molecules where specific parts of the structure are systematically modified. For instance, the position of the chlorine atom could be varied, the length of the alkyl chain could be altered, or different substituents could be placed on the phenyl ring.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. Common descriptors include:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and can include atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov

Table 3: Examples of Molecular Descriptors for SAR Modeling of this compound Analogs

Descriptor TypeExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Polarity
StericMolecular Volume, Surface AreaSize, Shape
HydrophobiclogPLipophilicity
TopologicalWiener Index, Randić IndexMolecular Branching and Connectivity

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Investigation of Biological Activities and Underlying Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature, it has been determined that there is no publicly available research data on the biological activities of the specific chemical compound This compound for the enzyme inhibition and modulation studies outlined in the requested article structure.

Specifically, no experimental findings, such as IC50 values, kinetic analyses, or detailed molecular mechanisms, could be located for the following subsections:

Investigation of Biological Activities and Underlying Molecular Mechanisms of 7 Chloro 1 Phenylheptan 3 One

Enzyme Inhibition and Modulation Studies

Phosphodiesterase 4 (PDE4) Inhibition

The absence of this foundational data prevents the generation of a thorough, informative, and scientifically accurate article as per the user's instructions. The creation of data tables and detailed research findings would require speculation or the fabrication of information, which is contrary to the principles of scientific accuracy.

Therefore, this article cannot be generated at this time due to the lack of available scientific evidence for the specified compound and its interaction with the requested biological targets.

Receptor Binding and Signaling Pathway Modulation

Similarly, the capacity of 7-Chloro-1-phenylheptan-3-one to bind to any physiological receptors is undocumented. Research that would identify target receptors and the subsequent modulation of intracellular signaling pathways has not been conducted or published.

Cellular Mechanisms of Action

The effects of this compound on cellular behavior are entirely uncharacterized. The following areas, critical for understanding a compound's cellular impact, remain unexplored:

Apoptosis Induction in Cancer Cell Lines

There are no studies investigating the potential for this compound to induce programmed cell death, or apoptosis, in any cancer cell lines.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The effect of this compound on the production of reactive oxygen species and the cellular responses to oxidative stress is unknown.

Effects on Cellular Processes and Survival Pathways

Information regarding the impact of this compound on fundamental cellular processes such as cell cycle progression, proliferation, and survival pathways is not available.

Immunomodulatory Effects

The potential for this compound to modulate the immune system has not been investigated.

Antimicrobial Efficacy and Mechanisms

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological properties, including antimicrobial activities. researchgate.net The antimicrobial potential of these compounds is often attributed to the presence of the reactive α,β-unsaturated keto group. This moiety can act as a Michael acceptor, interacting with biological nucleophiles such as the thiol groups of amino acids like cysteine in enzymes and other proteins, leading to microbial cell death.

The antimicrobial spectrum of chalcone (B49325) derivatives is broad, encompassing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, various synthesized chalcones have demonstrated moderate to high antibacterial efficacy against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. journaljpri.com Notably, certain heteroaromatic ring-containing chalcones have exhibited higher activity than the standard drug benzyl (B1604629) penicillin. journaljpri.com

The proposed mechanisms for the antimicrobial action of chalcones are multifaceted. Molecular docking studies have suggested that these compounds can bind to and inhibit essential microbial enzymes. For example, some chalcone derivatives have shown potential to inhibit E. coli topoisomerase II DNA gyrase B and Candida albicans lanosterol (B1674476) 14α-demethylase. nih.gov DNA gyrase is crucial for DNA replication and repair in bacteria, while lanosterol 14α-demethylase is a key enzyme in fungal ergosterol (B1671047) biosynthesis. Inhibition of these enzymes disrupts vital cellular processes, leading to an antimicrobial effect.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for enhanced antimicrobial activity.

The core chalcone scaffold is a key determinant of its enzyme inhibitory activity. Modifications to this structure can significantly alter its potency. The α,β-unsaturated carbonyl system is a critical feature, as its electrophilic nature facilitates covalent bonding with nucleophilic residues in the active sites of target enzymes.

The introduction of various substituents on the aromatic rings can modulate the reactivity of the enone system and influence binding affinity to the enzyme's active site. For instance, electron-withdrawing groups can enhance the Michael acceptor reactivity, potentially leading to increased enzyme inhibition. Molecular docking studies have shown that the binding modes of potent chalcone compounds with microbial enzymes like E. coli topoisomerase II DNA gyrase B are influenced by their structural features. nih.gov

The following table summarizes the antimicrobial activity of some chalcone derivatives against various microbial strains, highlighting the influence of different substituents.

Compound IDSubstituent on Ring ASubstituent on Ring BTest OrganismActivity (MIC in µg/mL)
1 4-OCH34-ClS. aureus12.5
2 4-OCH32-ClS. aureus25
3 4-Cl4-NO2E. coli6.25
4 4-Cl4-OCH3E. coli50
5 H4-ClC. albicans12.5
6 H2,4-diClC. albicans6.25

This table is a representative example based on general findings in the literature and does not represent data from a single study.

The position of substituents on the aromatic rings of chalcones plays a crucial role in their antimicrobial activity, largely due to steric and electronic effects.

Steric Effects: The size and spatial arrangement of substituents can affect the binding of the molecule to its biological target. Bulky groups at certain positions might hinder the optimal orientation of the chalcone within the active site of an enzyme, thereby reducing its inhibitory effect. Conversely, in some cases, steric bulk might enhance activity by promoting a more favorable binding conformation. For instance, reduced yields for chalcones derived from 2-chlorobenzaldehyde (B119727) have been attributed to the steric hindrance of the ortho-substituent. researchgate.net

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly modulate the biological activity of chalcones. Electron-withdrawing groups, such as halogens (e.g., chlorine) and nitro groups, can increase the electrophilicity of the α,β-unsaturated carbonyl system, making it more susceptible to nucleophilic attack by microbial enzymes. mdpi.com This generally leads to enhanced antimicrobial activity. For example, the presence of a 4-chlorophenyl group has been found to be important for the biological activity of some chalcones. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that the antibacterial activity of chalcones is dependent on selected lipophilic and electronic parameters. researchgate.net The studies suggest that substitutions that increase electronic factors are favorable for antibacterial activity. researchgate.net

Synthesis and Biological Evaluation of Derivatives and Analogues of 7 Chloro 1 Phenylheptan 3 One

Design Principles for Novel Derivatives

The design of novel derivatives from a lead compound, such as 7-Chloro-1-phenylheptan-3-one, is a systematic process guided by the principles of medicinal chemistry. The primary objective is to optimize the molecule's pharmacological profile by enhancing its potency, selectivity, and pharmacokinetic properties. This process begins with identifying the key structural components of the parent molecule, known as the pharmacophore, which are essential for its biological activity. For this compound, these components include the terminal phenyl ring, the heptanone backbone, the ketone functional group, and the terminal chloro group.

Modifications are then planned to probe the structure-activity relationships (SAR). Key strategies include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to investigate their role in binding and activity. For instance, the chloro group could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate electronic and lipophilic character.

Homologation: Altering the length of the alkyl chain. The heptanone backbone could be shortened or lengthened to determine the optimal distance between the phenyl ring and the chloro group for interaction with a biological target.

Ring Variation and Substitution: The terminal phenyl ring can be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. This helps to explore the electronic and steric requirements of the binding site. The phenyl ring itself could also be replaced with other aromatic or heteroaromatic systems.

Functional Group Modification: The ketone at the 3-position is a potential site for modification. It could be reduced to a hydroxyl group or converted to other functional groups to explore different binding interactions, such as hydrogen bonding.

These design principles allow for the rational exploration of chemical space around the lead compound, aiming to create a diverse library of analogues for biological screening. nih.gov In silico methods can further aid this process by modeling the interactions of designed derivatives with a target protein, helping to prioritize the synthesis of the most promising compounds. nih.gov

Synthetic Strategies for Tailored Analogues

The synthesis of tailored analogues of this compound requires flexible and robust synthetic methodologies that allow for the introduction of diverse substituents and structural modifications. A common retrosynthetic approach would involve disconnecting the molecule into key building blocks that can be readily modified.

One plausible synthetic pathway could begin with a Friedel-Crafts acylation reaction. For example, reacting benzene (B151609) with a suitable acyl chloride, such as 7-chloro-3-oxoheptanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, would form the core structure. However, a more versatile strategy would involve building the molecule in a stepwise fashion to allow for greater diversity.

A multi-step synthesis could proceed as follows:

Formation of a Phenyl-Containing Precursor: A starting material like 4-phenylbutanoic acid could be used. This allows for the easy introduction of substituents on the phenyl ring at the outset.

Chain Elongation: The carboxylic acid can be converted to an acyl chloride and reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate), or through other chain extension methods to build the carbon backbone.

Introduction of the Ketone and Halogen: A key intermediate would be a terminal alkyne, which could be synthesized from a precursor like 5-phenyl-1-pentyne. Hydration of the alkyne (e.g., via oxymercuration-demercuration) would yield the corresponding methyl ketone. The resulting alcohol could then be halogenated. An alternative is the acylation of a Grignard reagent derived from a protected haloalkanol with a phenyl-containing acyl chloride.

For creating a library of analogues, solid-phase synthesis or parallel synthesis techniques could be employed. For instance, a resin-bound phenyl-containing starting material could be subjected to a series of reactions to build the heptanone chain, with the final cleavage from the resin yielding the desired product. This allows for the rapid generation of numerous derivatives by using different building blocks in each step.

Comparative Biological Activity Assessment of Derivatized Structures

To evaluate the potential of the newly synthesized derivatives, a comparative biological activity assessment is essential. Assuming a hypothetical biological target, such as a specific enzyme or receptor, the inhibitory activity of each compound would be determined. A common method is to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Below is a data table of hypothetical IC₅₀ values for a series of derivatives of this compound against a target enzyme.

Compound IDModification from Parent CompoundIC₅₀ (µM)
1This compound (Parent)15.2
2aR = 7-Fluoro45.8
2bR = 7-Bromo10.5
2cR = 7-Iodo12.1
3aPhenyl -> 4-Fluorophenyl8.9
3bPhenyl -> 4-Chlorophenyl7.5
3cPhenyl -> 4-Methylphenyl22.4
3dPhenyl -> 4-Methoxyphenyl28.1
4aHeptan-3-one -> Hexan-2-one35.7
4bHeptan-3-one -> Octan-4-one18.9

Structure-Activity Relationship (SAR) Analysis Across Derivative Series

The data from the comparative biological assessment allows for a detailed structure-activity relationship (SAR) analysis, providing insights into how specific structural features influence biological activity. researchgate.netmdpi.comnih.gov

Effect of the Terminal Halogen: The nature of the halogen at the 7-position significantly impacts potency. Replacing chlorine (Compound 1, IC₅₀ = 15.2 µM) with the smaller fluorine atom (Compound 2a, IC₅₀ = 45.8 µM) leads to a substantial decrease in activity. Conversely, replacing it with a larger bromine atom (Compound 2b, IC₅₀ = 10.5 µM) results in improved potency. This suggests that a larger, more polarizable halogen is preferred for interaction with the target, possibly through halogen bonding or favorable steric interactions. The iodo-analogue (Compound 2c) shows slightly decreased but still comparable activity to the bromo-derivative.

Influence of Phenyl Ring Substitution: Modifications to the terminal phenyl ring reveal a clear electronic preference. Introducing electron-withdrawing groups at the para-position, such as fluoro (Compound 3a, IC₅₀ = 8.9 µM) and chloro (Compound 3b, IC₅₀ = 7.5 µM), enhances activity compared to the unsubstituted parent compound. In contrast, electron-donating groups like methyl (Compound 3c, IC₅₀ = 22.4 µM) and methoxy (B1213986) (Compound 3d, IC₅₀ = 28.1 µM) are detrimental to activity. This indicates that the binding pocket may contain an electron-rich region that interacts favorably with an electron-deficient aromatic ring.

Impact of Chain Length: The length of the alkyl chain connecting the phenyl ring and the terminal halogen is crucial. Shortening the chain by one carbon (Compound 4a, IC₅₀ = 35.7 µM) significantly reduces activity, while slightly lengthening it (Compound 4b, IC₅₀ = 18.9 µM) results in a minor loss of potency compared to the parent compound. This suggests that the seven-atom chain length provides the optimal spatial arrangement of the key pharmacophoric elements for effective binding.

Analytical and Separation Methodologies for 7 Chloro 1 Phenylheptan 3 One Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation and analysis of 7-Chloro-1-phenylheptan-3-one, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase. The choice of technique depends on the scale of the separation and the analytical objective.

Column Chromatography

Column chromatography serves as a fundamental purification technique to isolate this compound from reaction mixtures or natural extracts. researchgate.netorgchemboulder.com This method utilizes a solid adsorbent (stationary phase) packed into a vertical glass column. researchgate.net The separation is based on the polarity differences between the components of the mixture. researchgate.net

For this compound, a moderately polar compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. columbia.edu The process involves loading the crude mixture onto the top of the column and passing a liquid solvent (mobile phase or eluent) through it. researchgate.netcolumbia.edu A solvent system of varying polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used. columbia.edu Initially, a less polar solvent is used to elute non-polar impurities, followed by a gradual increase in solvent polarity to elute the target compound. orgchemboulder.com The progress of the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). researchgate.net

ParameterDescriptionTypical Application for this compound
Stationary Phase A solid adsorbent that interacts with the compounds to be separated.Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). columbia.edu
Mobile Phase A solvent or mixture of solvents that carries the sample through the stationary phase.A gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant solvent composition) or gradient (changing solvent composition). orgchemboulder.com
Detection Method for visualizing the separated compounds.Thin-Layer Chromatography (TLC) with UV visualization or a chemical stain. researchgate.net

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds like this compound. The separation is based on the compound's boiling point and its interaction with the stationary phase. epa.gov The sample is vaporized and transported through a capillary column by an inert carrier gas (mobile phase). cromlab-instruments.es

Due to the presence of a chlorine atom, an electron capture detector (ECD) is highly suitable for the analysis of this compound, offering high sensitivity for halogenated compounds. epa.gov Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both separation and structural identification. cromlab-instruments.esnih.gov The choice of the capillary column's stationary phase is critical; a low to mid-polarity phase, such as one based on a silarylene polymer similar to 5% diphenyl/95% dimethyl polysiloxane, is often effective. cromlab-instruments.es

ParameterDescriptionTypical Application for this compound
Column A capillary tube coated with a stationary phase.30 m x 0.25 mm ID, 0.25 µm film thickness; stationary phase like DB-5 or HP-5ms. cromlab-instruments.es
Carrier Gas An inert gas that moves the sample through the column.Helium or Nitrogen at a constant flow rate.
Injector Temperature The temperature at which the sample is vaporized.250 °C.
Oven Program A temperature gradient to facilitate separation.Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.
Detector A device to detect the compounds as they elute.Electron Capture Detector (ECD) or Mass Spectrometer (MS). epa.govcromlab-instruments.es

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile techniques for the separation, identification, and quantification of a wide range of compounds. ijprajournal.com For ketones like this compound, reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov A C18 or C8 bonded silica column is typically employed. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the UV detectability of ketones, although direct detection at lower UV wavelengths is also possible. usda.gov UPLC, an advancement over HPLC, uses smaller particle size columns (sub-2 µm) and higher pressures to achieve faster analysis times and greater resolution, which is particularly useful for impurity profiling. waters.commdpi.com

TechniqueParameterDescriptionTypical Application for this compound
HPLC Column The stationary phase for separation.Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase The solvent system for elution.A gradient of water and acetonitrile or methanol. nih.gov
Detector The device for detecting the analyte.UV detector (e.g., at 210 nm or after DNPH derivatization at 365 nm). usda.gov
UPLC Column A column with sub-2 µm particles.ACQUITY UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). waters.com
Mobile Phase A solvent system optimized for high resolution.A fast gradient of water and acetonitrile.
Detector A detector suitable for fast eluting peaks.Photodiode Array (PDA) detector or Mass Spectrometer (MS).

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. fiveable.me For neutral organic molecules like this compound, conventional electrophoresis is not directly applicable as they lack a net charge. nih.gov However, a specialized technique called Micellar Electrokinetic Chromatography (MEKC) can be employed.

In MEKC, surfactants are added to the buffer solution above their critical micelle concentration. These surfactants form micelles, which have a charged surface and a hydrophobic core. Neutral molecules like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles. The differential partitioning, combined with the electrophoretic movement of the charged micelles, allows for the separation of neutral compounds. nih.gov This technique can be coupled with mass spectrometry (CE/MS) for enhanced detection and identification. nih.gov

ParameterDescriptionTypical Application for this compound
Technique The specific electrophoretic method used.Micellar Electrokinetic Chromatography (MEKC). nih.gov
Buffer The aqueous solution containing the electrolyte and micelles.Borate or phosphate (B84403) buffer containing a surfactant like sodium dodecyl sulfate (B86663) (SDS).
Capillary The separation column.Fused-silica capillary (e.g., 50 µm internal diameter).
Voltage The applied electric field for migration.15-30 kV.
Detection The method for detecting the separated analytes.UV detector or Mass Spectrometer (MS). nih.gov

Sample Preparation Methods for Analytical Studies

Proper sample preparation is critical to remove interferences and concentrate the analyte before analysis, ensuring accurate and reliable results.

Extraction Techniques

Extraction is a key step in isolating this compound from various matrices, such as reaction mixtures, environmental samples, or biological fluids.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. google.com For extracting the relatively non-polar this compound from an aqueous matrix, an organic solvent like dichloromethane, ethyl acetate, or hexane can be used. google.com A protocol involving the reaction with sodium bisulfite can be used to selectively remove reactive ketones from a mixture, which could be useful in purification. acs.orgjove.com

Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to isolate analytes from a liquid sample. rsc.orgnih.gov For this compound, a reversed-phase sorbent like C18-bonded silica can be used to retain the compound from an aqueous sample. nih.gov The analyte is then eluted with a small volume of an organic solvent. This method is effective for sample cleanup and concentration. rsc.org For chlorinated hydrocarbons, SPE is a well-established technique. nih.gov Planar solid-phase extraction has also been explored for the analysis of chlorinated paraffins. nih.gov

TechniquePrincipleTypical Application for this compound
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Extraction from an aqueous reaction mixture using an organic solvent like dichloromethane. google.com
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent followed by elution.Concentration and cleanup from a dilute aqueous sample using a C18 cartridge and elution with methanol or acetonitrile. nih.gov

Distillation Methods

Distillation is a fundamental thermal separation technique extensively used in the purification of liquid compounds. For a substituted ketone such as this compound, which is expected to have a relatively high boiling point and potential sensitivity to high temperatures, specialized distillation methods are required to achieve high purity without causing thermal degradation. The most relevant and effective of these are vacuum distillation and fractional distillation, often used in combination.

Vacuum Distillation

This technique is the primary choice for the purification of high-boiling-point compounds that may decompose at their atmospheric boiling point. By reducing the pressure inside the distillation apparatus, the boiling point of the substance is significantly lowered. This allows for vaporization and subsequent condensation to occur at a much lower temperature, preserving the molecular integrity of the compound. For a molecule like this compound, this method is essential to prevent side reactions, such as dehydrochlorination or polymerization, that could be initiated by excessive heat. In typical laboratory and pilot-plant settings, operating pressures can be reduced to as low as 0.5 mbar, enabling the distillation of compounds that would otherwise require temperatures exceeding 350 °C. vta-process.de

Fractional Distillation

When the crude product contains impurities with boiling points close to that of the target compound (a difference of less than 25 °C), simple distillation is ineffective. wikipedia.org Fractional distillation is employed to achieve a more efficient separation. wikipedia.orgchemicals.co.uk This method introduces a fractionating column between the boiling flask and the condenser. rochester.edu The column is packed with materials like glass beads or structured packing, which provide a large surface area for repeated cycles of vaporization and condensation. rochester.edu Each cycle, equivalent to a simple distillation, is known as a "theoretical plate". rochester.edulibretexts.org As the vapor mixture ascends the column, it gradually becomes enriched in the more volatile component at each theoretical plate. wikipedia.org This process allows for a precise separation of this compound from isomers, unreacted starting materials, or byproducts with similar volatility.

Research Findings and Application

While specific research detailing the distillation of this compound is not prevalent in publicly accessible literature, the purification protocol can be inferred from standard organic chemistry practices and data from analogous compounds. The purification of a similar, smaller chloro-ketone, 5-chloro-2-pentanone, for example, involves fractional distillation under vacuum (70–72°C at 20 mm Hg) to achieve high purity (89–91%) after initial extraction. orgsyn.org

For this compound, a typical purification would involve a combined vacuum fractional distillation approach. After a synthesis, the crude reaction mixture would be placed in a distillation flask and heated under reduced pressure. A fractionating column would be used to separate the components. Researchers would monitor the temperature at the head of the column and the pressure of the system. Different fractions would be collected as the temperature plateaus. An initial fraction, or forerun, would contain lower-boiling impurities. The main fraction, containing the purified this compound, would be collected during a stable temperature plateau. A final fraction would contain higher-boiling impurities. The purity of each fraction would be assessed using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table provides illustrative data from a hypothetical vacuum fractional distillation of a crude this compound sample, demonstrating the expected relationship between the distillation fraction, temperature, and resulting purity.

Table 1: Illustrative Data from a Hypothetical Vacuum Fractional Distillation of Crude this compound

Fraction Number Pressure (mbar) Head Temperature (°C) Purity of this compound (%) Notes
1 1.0 115-125 < 10% Forerun; contains residual solvents and low-boiling impurities.
2 1.0 125-138 10-85% Intermediate fraction; mixture of forerun and product.
3 1.0 139-141 > 98% Main fraction; collected during stable temperature plateau.

Advanced Applications and Role As a Synthetic Intermediate

A Fundamental Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites within 7-Chloro-1-phenylheptan-3-one makes it a versatile building block for the synthesis of more complex molecules. The presence of a ketone carbonyl group allows for a wide range of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and the formation of enamines or enolates for subsequent alkylation or condensation reactions.

Simultaneously, the terminal chlorine atom provides a handle for nucleophilic substitution reactions, enabling the introduction of various functional groups or the coupling with other molecular fragments. This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks. For instance, the chloroalkyl chain can be utilized to form heterocyclic rings or to attach the molecule to a solid support for combinatorial synthesis. The phenyl group, while generally less reactive, can be modified through electrophilic aromatic substitution under specific conditions, further adding to the compound's synthetic potential.

A Precursor in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives serve as important precursors in the discovery of new therapeutic agents. The lipophilic phenyl group combined with the alkyl chain provides a scaffold that can be tailored to interact with biological targets. The chloro- and keto- functionalities are particularly useful for introducing pharmacophoric elements necessary for biological activity.

For example, the related compound 7-Chloro-1-(4-fluorophenyl)-1-heptanone is a known reagent in the preparation of substituted anilinic piperidines, which have been investigated as selective antagonists for the melanin-concentrating hormone (MCH) receptor. This suggests that derivatives of this compound could be explored for similar applications in the modulation of G-protein coupled receptors or other enzyme systems. The ability to readily modify the structure of this intermediate allows medicinal chemists to systematically explore the structure-activity relationships of new compound series, a critical step in the drug discovery process.

Development of Specialty Chemicals with Unique Properties

The unique combination of a reactive chlorine atom and a ketone in this compound also makes it a valuable intermediate in the development of specialty chemicals. These are materials designed for specific functions and are often characterized by their unique physical and chemical properties.

The long carbon chain of the heptanone backbone can impart surfactant-like properties to molecules derived from this intermediate. By reacting the terminal chlorine with hydrophilic groups, amphiphilic molecules can be synthesized, which may find applications as emulsifiers, detergents, or dispersing agents. Furthermore, the phenyl group can be functionalized to create liquid crystals or other materials with specific optical or electronic properties. The versatility of this compound allows for the creation of a diverse array of specialty chemicals tailored for applications in materials science, agriculture, and consumer products.

Future Directions and Research Perspectives

Exploration of Undiscovered Biological Targets

A crucial aspect of drug discovery is the identification of novel biological targets, which can lead to innovative therapeutic strategies. For 7-Chloro-1-phenylheptan-3-one, the search for such targets will likely be a multifaceted endeavor, combining computational predictions with advanced experimental methodologies to elucidate new mechanisms of action and potential clinical applications.

Future research will likely focus on:

Chemoproteomics: This technique can be utilized to identify the direct protein interaction partners of this compound within a complex biological milieu. By creating chemical probes derived from the this compound structure, researchers can isolate and identify interacting proteins, potentially revealing novel enzymes, receptors, or other signaling molecules as targets.

Phenotypic Screening: High-content screening of this compound and its derivatives across a wide array of cell-based assays can uncover unexpected biological activities. Should a significant phenotypic effect be observed, subsequent target deconvolution studies, employing techniques like RNA interference or CRISPR-based genetic screening, can pinpoint the molecular target responsible for the observed cellular response.

Computational Target Prediction: In silico approaches, such as reverse docking and pharmacophore modeling, can screen extensive databases of protein structures to identify potential binding sites for this compound. These computational hypotheses can then guide and prioritize experimental validation studies.

Table 1: Hypothetical Undiscovered Biological Targets for this compound
Potential Target ClassSpecific ExamplePotential Therapeutic AreaRationale for Investigation
G-Protein Coupled Receptors (GPCRs)Orphan GPCRsVariousThe structural motifs of the compound may allow for interaction with uncharacterized GPCRs, opening new therapeutic pathways.
Nuclear ReceptorsRetinoid X Receptors (RXRs)Oncology, Metabolic DisordersThe lipophilic nature of the phenylheptanone backbone suggests potential binding to the ligand-binding domains of nuclear receptors.
EnzymesMatrix Metalloproteinases (MMPs)Inflammation, OncologyThe chloro-functionalized chain could potentially interact with the active site of certain proteases involved in disease pathology.

Advanced Synthetic Strategies for Complex Architectures

To comprehensively map the structure-activity relationship (SAR) of this compound, the development of sophisticated synthetic methodologies is essential. These strategies should facilitate the efficient and stereocontrolled synthesis of a diverse range of complex analogs, allowing for a detailed exploration of the chemical space around this scaffold.

Key areas for synthetic advancement include:

Stereoselective Synthesis: The development of catalytic, asymmetric methods to introduce chirality into the this compound scaffold is a high-priority research area. Chiral analogs often exhibit significantly different pharmacological profiles, and their synthesis would enable a more nuanced understanding of target engagement.

Diversity-Oriented Synthesis (DOS): Employing DOS strategies will enable the rapid generation of a broad library of analogs with significant structural diversity. This approach is invaluable for exploring a wide range of biological targets and for optimizing pharmacokinetic and pharmacodynamic properties.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core structure would be highly advantageous. Techniques such as C-H activation could allow for the direct modification of the aromatic ring or the aliphatic chain, streamlining the synthesis of new derivatives.

Table 2: Advanced Synthetic Strategies for this compound Analogs
Synthetic StrategyDescriptionApplication to this compound
Photoredox CatalysisUtilizing light to enable novel chemical transformations.Could facilitate unique C-H functionalization or cross-coupling reactions under mild conditions.
Supramolecular CatalysisEmploying self-assembled catalytic systems to control reactivity and selectivity.May enable challenging stereoselective transformations on complex derivatives of the scaffold.
BiocatalysisUsing enzymes to perform specific chemical reactions.Could provide a highly selective and environmentally friendly method for producing chiral intermediates or final products.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery. japsonline.comnih.gov For this compound, these computational tools can significantly accelerate the drug development process, from hit identification to lead optimization.

Future applications of AI and ML in this context include:

Predictive Modeling: The development of robust quantitative structure-activity relationship (QSAR) models can predict the biological activity of virtual analogs of this compound. nih.gov Furthermore, ML models can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, aiding in the early-stage selection of candidates with favorable drug-like profiles.

De Novo Design: Generative AI models can be trained on the structural features of this compound and other relevant molecules to design novel compounds with optimized properties. nih.gov This approach can explore a vast and uncharted chemical space to identify innovative drug candidates.

Target Prediction and Polypharmacology: AI algorithms can analyze the structure of this compound to predict its potential biological targets and understand its polypharmacological profile. rsc.orgnih.gov This is critical for identifying new therapeutic indications and for anticipating potential off-target effects.

Table 3: AI and Machine Learning Workflow for this compound Research
PhaseAI/ML ApplicationObjectiveExpected Outcome
Target IdentificationDeep learning-based target predictionTo identify high-probability biological targets.A prioritized list of targets for experimental validation.
Lead GenerationGenerative models for de novo designTo create novel, diverse, and patentable chemical matter.A set of virtual compounds with high predicted affinity and selectivity.
Lead OptimizationMulti-parameter optimization (MPO) algorithmsTo balance potency, selectivity, and ADMET properties.Optimized lead candidates with a higher probability of preclinical success.

By pursuing these forward-looking research avenues, the scientific community can systematically unlock the therapeutic potential of this compound, potentially leading to the development of novel medicines for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.